Tecadenoson

Catalog No.
S544823
CAS No.
204512-90-3
M.F
C14H19N5O5
M. Wt
337.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tecadenoson

CAS Number

204512-90-3

Product Name

Tecadenoson

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

InChI

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1

InChI Key

OESBDSFYJMDRJY-BAYCTPFLSA-N

SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

solubility

Soluble in DMSO

Synonyms

CVT 510, CVT-510, N-(3-tetrahydrofuranyl)-6-aminopurine riboside, tecadenoson

Canonical SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

The exact mass of the compound Tecadenoson is 337.1386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tecadenoson is a selective agonist of the A1 adenosine receptor, a subtype of the adenosine receptor family that plays a crucial role in regulating various physiological processes, particularly in the cardiovascular system. This compound is primarily being investigated for its potential to convert paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm. Unlike adenosine, which acts on all four adenosine receptor subtypes, Tecadenoson specifically targets the A1 receptor, which is located in the atrioventricular node of the heart. This selectivity is believed to reduce the incidence of side effects commonly associated with non-selective adenosine receptor agonists, such as hypotension and flushing .

The chemical formula of Tecadenoson is C₁₄H₁₉N₅O₅, and its IUPAC name is (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-{[(3R)-oxolan-3-yl]amino}-9H-purin-9-yl)oxolane-3,4-diol. Its structure includes a purine base connected to a sugar moiety, characteristic of nucleoside analogs .

Tecadenoson acts by selectively stimulating the A1 adenosine receptor. The A1 receptor is involved in various physiological processes, including regulating heart rate, blood pressure, and neurotransmission []. By activating this receptor, tecadenoson is being investigated for its potential to convert paroxysmal supraventricular tachycardia (PSVT) to a normal heart rhythm (sinus rhythm) []. The exact mechanism by which it achieves this effect is still under investigation.

As tecadenoson is still under development, comprehensive safety data is not yet available. However, its selectivity for the A1 receptor suggests a potential for fewer side effects compared to non-selective adenosine agonists, which can cause flushing and hypotension []. Further research is needed to fully characterize its safety profile.

Typical of purine nucleosides. Its synthesis can be achieved through enzymatic transglycosylation methods that utilize specific enzymes to facilitate the formation of glycosidic bonds between the sugar and purine base. The enzymatic approach offers advantages such as milder reaction conditions and higher yields compared to traditional chemical synthesis methods .

In laboratory studies, Tecadenoson has been shown to selectively stimulate the A1 adenosine receptor, leading to a decrease in the conduction velocity of electrical impulses in the heart's atrioventricular node. This mechanism is pivotal for its therapeutic application in managing PSVT .

The primary biological activity of Tecadenoson is its role as an agonist for the A1 adenosine receptor. By selectively activating this receptor, Tecadenoson slows down electrical conduction through the atrioventricular node without significantly affecting blood pressure or causing vasodilation-related side effects. Clinical trials have indicated that Tecadenoson can effectively convert PSVT to normal sinus rhythm with fewer adverse effects compared to traditional treatments like adenosine .

In addition to its cardiovascular effects, Tecadenoson's selectivity for the A1 receptor may also suggest potential applications in other areas where modulation of adenosine signaling could be beneficial, such as neuroprotection and inflammation .

The primary application of Tecadenoson lies in its potential use as a therapeutic agent for treating PSVT. Its selective action on the A1 adenosine receptor allows it to convert rapid heart rhythms back to normal without significant side effects associated with non-selective agents like adenosine. The ongoing clinical trials aim to establish its efficacy and safety profile further .

Moreover, due to its unique pharmacological properties, there may be future applications in other cardiovascular disorders or conditions where modulation of adenosine receptors could provide therapeutic benefits.

Interaction studies have shown that Tecadenoson selectively interacts with the A1 adenosine receptor while exhibiting minimal affinity for other subtypes such as A2A, A2B, and A3 receptors. This selectivity is crucial as it reduces the risk of adverse events typically associated with broader-spectrum adenosine receptor agonists .

In vitro studies have demonstrated that Tecadenoson can effectively compete with other ligands at the A1 receptor site, confirming its role as a potent agonist . Further research into drug-drug interactions will be essential as Tecadenoson progresses through clinical trials.

Tecadenoson shares structural and functional similarities with several other compounds that act on adenosine receptors. Here are some notable examples:

Compound NameStructure TypePrimary ActionUnique Features
AdenosineNatural nucleosideNon-selective agonistActs on all four adenosine receptors
CladribinePurine nucleoside analogImmunomodulatory effectsUsed primarily in hematological malignancies
TrabodenosonPurine nucleoside analogSelective A1 agonistSimilar action but different pharmacokinetics
CCPASelective A1 agonistCardiovascular effectsMore potent than adenosine at A1 receptors

Tecadenoson's uniqueness lies in its high selectivity for the A1 receptor combined with a favorable safety profile during clinical evaluations. This selectivity reduces unwanted side effects commonly seen with non-selective agents like adenosine, making it a promising candidate for specific therapeutic applications in cardiology .

Enzymatic Transglycosylation Methodologies

Enzymatic transglycosylation represents a breakthrough approach for the synthesis of nucleoside analogues, offering significant advantages over traditional chemical methods [1]. The first successful enzymatic synthesis of Tecadenoson was achieved using purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) through a "one-pot, one-enzyme" transglycosylation reaction [1].

Enzymatic Mechanism and Process

The transglycosylation reaction operates through a two-step mechanism involving purine nucleoside phosphorylases, which catalyze the reversible cleavage of the glycosidic bond of purine nucleosides in the presence of inorganic orthophosphate as a co-substrate [1] [2]. The process generates the conjugated nucleobase and α-d-pentofuranose-1-phosphate, and when a second purine base is present in the reaction medium, formation of a new nucleoside results through a regio- and stereoselective transglycosylation reaction [1].

Sugar Donor Preparation

The enzymatic synthesis employs 7-methylguanosine iodide as the sugar donor, which offers distinct advantages over traditional donors [1]. This compound is prepared through selective methylation of guanosine using methyl iodide (CH₃I) in a dimethylformamide/dimethyl sulfoxide mixture, achieving 87% yield [1]. The 7-methyl purine nucleosides demonstrate excellent water solubility, while their conjugated base (7-methylguanine) exhibits poor water solubility and separates from the reaction mixture, driving the equilibrium toward product formation [1].

Base Acceptor Synthesis

The base acceptor, 6-(3-aminotetrahydrofuranyl)purine, is synthesized through nucleophilic substitution starting from 6-chloropurine and (R)-3-aminotetrahydrofuran hydrochloride in the presence of lithium hydroxide and ethanol under reflux conditions for appropriate duration [1]. This process yields the desired base acceptor in 35% yield after purification [1].

Optimized Reaction Conditions

The enzymatic transglycosylation is conducted under carefully controlled conditions to maximize efficiency and product yield [1] [2]. The reaction proceeds in 50 millimolar potassium dihydrogen phosphate buffer at pH 7.5, containing 20% glycerol by volume as a co-solvent to improve substrate solubility and preserve enzyme activity [1]. The reaction is performed at room temperature using a 1:1 donor to acceptor ratio with substrate concentrations of 1 millimolar [1].

Under these optimized screening conditions, the enzymatic synthesis of Tecadenoson achieves 49% conversion after 24 hours [1]. The relatively high conversion rate demonstrates the potential for scale-up applications, with significant room for improvement through further optimization of reaction parameters [1].

Advantages of Enzymatic Methodology

The enzymatic approach provides several key advantages over chemical synthesis methods [1] [2]. These include high stereo- and regioselectivity, mild reaction conditions that are environmentally friendly and safer, fewer synthetic steps, and the absence of protecting group requirements [1]. The use of nucleoside phosphorylases offers protection-group-free direct glycosylation of free nucleobases, making this methodology particularly attractive for industrial applications [2].

Chemical Synthesis Pathways

Chemical synthesis of Tecadenoson has been established through nucleophilic substitution approaches, representing the conventional method for producing this adenosine receptor agonist [1] [3] [4].

Classical Chemical Route

The established chemical synthesis strategy involves nucleophilic substitution on either 2′,3′,5′-tri-O-acetyl-6-chloroinosine or 6-chloroinosine with (R)-3-aminotetrahydrofurane or its salts [1] [3]. When using protected starting materials, the process requires subsequent deprotection with ammonia, yielding Tecadenoson in 68% overall yield [1]. This approach has been documented in literature as the primary chemical synthesis method for this compound [3] [4].

Detailed Synthetic Procedure

A more detailed chemical synthesis procedure employs 6-chloroinosine as the starting material [1]. The reaction involves treatment of 6-chloroinosine (143 milligrams, 0.50 millimoles) with (R)-3-aminotetrahydrofuran hydrochloride (148 milligrams, 1.50 millimoles) and triethylamine (0.21 milliliters, 1.50 millimoles) in ethanol (4.0 milliliters) under reflux conditions for 4 hours [1].

The nucleophilic substitution mechanism involves attack of the amino group of (R)-3-aminotetrahydrofuran at the C-6 position of the purine ring, displacing the chloride leaving group [1]. The stereochemistry of the tetrahydrofuran substituent is preserved during this transformation, maintaining the required (R)-configuration essential for biological activity [3].

Product Isolation and Yield

Following the reflux period, the reaction mixture is concentrated under reduced pressure to remove the ethanol solvent [1]. The residue undergoes purification through flash column chromatography using a dichloromethane-methanol solvent system (9:1 ratio) on silica gel [1]. This purification method effectively separates Tecadenoson from unreacted starting materials and byproducts, yielding the target compound as a white powder in 55% yield [1].

Alternative Synthetic Approaches

Alternative chemical routes have been explored, including multi-step synthetic strategies based on carbamate intermediates [5]. One such approach involves the reaction of 3-tetrahydrofuroic acid with diphenyl phosphoryl azide in refluxing dioxane to generate an intermediate isocyanate [5]. This isocyanate then reacts with benzyl alcohol to yield a carbamate intermediate [5]. Subsequent hydrogenolysis in the presence of palladium on carbon affords racemic amine, which requires resolution through treatment with S-(+)-10-camphorsulfonyl chloride in pyridine [5]. The resulting sulfonamide undergoes column chromatography and recrystallization from acetone, followed by hydrolysis in hydrochloric acid-acetic acid to provide the desired S-amine [5]. Final condensation of this amine with 6-chloropurine riboside in the presence of triethylamine in refluxing methanol furnishes Tecadenoson [5].

Comparative Analysis of Chemical Methods

The direct nucleophilic substitution approach offers advantages in terms of step economy and overall efficiency compared to multi-step synthetic routes [1] [5]. While the multi-step approach allows for better stereochemical control through resolution steps, the direct method provides more straightforward access to the target molecule with acceptable yields [1]. The choice of synthetic route often depends on the required scale of production and the availability of starting materials [1] [5].

Purification Techniques

Purification of Tecadenoson and related intermediates requires careful selection of methodologies to ensure product purity while maintaining structural integrity [1] [6]. Multiple purification techniques have been developed and optimized for different stages of the synthetic process.

Flash Column Chromatography

Flash column chromatography serves as the primary purification method for Tecadenoson and its synthetic intermediates [1]. The technique employs silica gel 60 with particle sizes ranging from 40-63 micrometers as the stationary phase [1]. For Tecadenoson purification, a dichloromethane-methanol solvent system (9:1 ratio) provides optimal separation efficiency [1].

The column setup involves packing silica gel under controlled conditions to ensure uniform bed formation and prevent channeling [1]. Sample application requires dissolution of the crude product in a minimal volume of the elution solvent system, followed by careful addition to the column head [1]. The elution process proceeds under moderate pressure to maintain reasonable flow rates while preserving separation efficiency [1].

Base acceptors and other synthetic intermediates undergo purification using similar flash chromatography conditions, with solvent system adjustments based on the polarity characteristics of individual compounds [1]. Yields for purified intermediates typically range from 35-69% depending on the specific compound and reaction conditions [1].

Precipitation Techniques

Precipitation methods provide an efficient alternative for purifying certain Tecadenoson intermediates, particularly the methylated sugar donors [1]. For 7-methyl-2′-deoxyguanosine iodide purification, cold chloroform addition to the reaction mixture induces precipitation of the product as a pale-yellow powder [1]. The suspension undergoes decantation at 0°C for 2 hours, followed by filtration and washing with cold chloroform [1].

This precipitation approach offers advantages in terms of simplicity and scalability, avoiding the need for chromatographic purification in certain cases [1]. The method proves particularly effective for compounds with significant solubility differences between the desired product and reaction byproducts [1].

Recrystallization Methodologies

Recrystallization techniques enhance product purity for specific intermediates in the Tecadenoson synthesis pathway [1]. The method involves dissolution of the crude product in a hot solvent system, followed by controlled cooling to induce crystal formation [1]. Acetone serves as an effective recrystallization solvent for certain sulfonamide intermediates, providing improved crystalline structure and enhanced purity [5].

The recrystallization process requires careful temperature control and seeding techniques when necessary to ensure optimal crystal growth [1]. This approach proves particularly valuable for removing trace impurities that may not be effectively separated through chromatographic methods alone [1].

Liquid-Liquid Extraction and Workup

Aqueous workup procedures complement the primary purification techniques by removing water-soluble impurities and salts [1]. The process typically involves partitioning between organic and aqueous phases, with pH adjustments as needed to optimize extraction efficiency [1].

For methylated nucleoside purification, freeze-drying techniques remove water and volatile solvents effectively [1]. The procedure involves dilution with water followed by lyophilization until complete dimethyl sulfoxide removal [1]. This approach proves essential for compounds sensitive to prolonged exposure to aqueous conditions [1].

Centrifugal Filtration for Enzymatic Reactions

Enzymatic reaction mixtures require specialized separation techniques to remove the biocatalyst while preserving product integrity [1]. Centrifugal filter devices with molecular weight cutoffs of 10 kilodaltons effectively separate the enzyme from reaction products [1]. The filtration process employs centrifugation to achieve clean separation without significant product loss [1].

This methodology ensures that analytical and preparative procedures can proceed without enzyme interference while maintaining the integrity of the synthesized nucleoside products [1]. The approach proves essential for downstream purification and characterization steps [1].

Structural Verification Methodologies

Comprehensive structural verification of Tecadenoson requires multiple analytical techniques to confirm identity, purity, and stereochemical integrity [1] [7] [8]. The verification process employs both spectroscopic and chromatographic methods to provide complete characterization.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and verification of Tecadenoson and its synthetic intermediates [1] [8]. One-dimensional proton nuclear magnetic resonance (¹H NMR) spectroscopy at 400.13 Hz provides detailed information about the molecular framework and substitution patterns [1].

The ¹H NMR analysis utilizes deuterated dimethyl sulfoxide or deuterated methanol as solvents, with chemical shifts referenced to solvent signals [1]. Critical spectroscopic features include characteristic signals for the purine protons, ribose ring protons, and the tetrahydrofuran substituent [1]. The H8 proton typically appears as a singlet around 8.0-8.5 parts per million, while the anomeric H1′ proton exhibits characteristic coupling patterns in the 5.5-6.5 parts per million region [1].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy at 100.61 Hz provides complementary information about the carbon framework [1]. The technique employs attached proton test sequences to distinguish between different carbon multiplicities [1]. Signal assignments benefit from heteronuclear multiple quantum correlation and heteronuclear multiple bond correlation experiments, which establish connectivity patterns between protons and carbons [1] [8].

The ¹³C NMR spectrum exhibits characteristic signals for the purine carbons (C2, C4, C5, C6, C8), ribose carbons (C1′-C5′), and tetrahydrofuran carbons [1]. The C6 carbon typically appears around 153-157 parts per million, reflecting the electron-withdrawing nature of the amino substituent [1].

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification [1] [9]. The technique employs both positive and negative ion modes to maximize structural information [1].

In positive ion mode, Tecadenoson exhibits a molecular ion peak at mass-to-charge ratio 337, corresponding to the protonated molecular formula C₁₄H₁₉N₅O₅ [1] [10]. Characteristic fragmentation patterns include loss of the ribose moiety, yielding fragment ions corresponding to the modified purine base [1]. Additional fragmentation involves cleavage of the tetrahydrofuran substituent, providing structural confirmation of this critical pharmacophore [1].

The mass spectrometry analysis also provides information about sodium and potassium adduct formation, which appears as peaks at mass-to-charge ratios 359 and 375, respectively [1]. These adduct patterns help confirm the molecular formula and provide additional verification of structural integrity [1].

High-Performance Liquid Chromatography

High-performance liquid chromatography serves dual roles in both purification monitoring and final purity assessment [1] [11]. The analytical method employs reverse-phase chromatography with C18 stationary phases, utilizing gradient elution systems with aqueous-organic mobile phases [1].

Chromatographic conditions include Phenomenex Gemini C18 columns (5 micrometers, 250 × 4.6 millimeters) with flow rates of 1.0 milliliter per minute [1]. Detection utilizes ultraviolet absorption at 260 nanometers, taking advantage of the purine chromophore absorption characteristics [1]. The mobile phase system consists of 50 millimolar potassium hydrogen phosphate buffer (pH 4.5) and methanol, with gradient elution from 3% to 65% methanol over 20 minutes [1].

Under these conditions, Tecadenoson exhibits a retention time of 19.32 minutes, providing clear separation from synthetic intermediates and potential impurities [1]. The chromatographic method enables quantitative purity assessment and serves as a quality control tool for synthetic batches [1].

Thin-Layer Chromatography

Thin-layer chromatography provides rapid qualitative analysis for reaction monitoring and preliminary purity assessment [1] [12]. The technique employs silica gel F254 precoated aluminum sheets with dichloromethane-methanol (9:1) as the developing solvent system [1].

Detection methods include ultraviolet lamp visualization at 254 nanometers and chemical staining with cerium sulfate-ammonium molybdate solution or ninhydrin solution, followed by heating at 150°C [1]. These detection methods enable visualization of both ultraviolet-active and amine-containing compounds throughout the synthetic sequence [1].

The thin-layer chromatography analysis provides retention factor values for synthetic intermediates and final products, enabling quick assessment of reaction progress and product formation [1]. This methodology proves particularly valuable during optimization studies and large-scale synthesis monitoring [1].

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and structural verification through characteristic absorption patterns [1]. The technique identifies key functional groups including the purine ring system, amino groups, hydroxyl groups, and ether linkages present in Tecadenoson [1].

Critical absorption bands include N-H stretching vibrations around 3200-3500 wavenumbers for the amino groups, C=N and C=C aromatic stretching around 1500-1600 wavenumbers for the purine ring, and C-O stretching vibrations around 1000-1200 wavenumbers for the ribose and tetrahydrofuran ether linkages [1]. The infrared spectrum serves as a fingerprint for compound identification and provides verification of successful synthetic transformations [1].

The comprehensive application of these analytical techniques ensures complete structural verification of Tecadenoson, providing confidence in the synthetic methodology and product quality [1] [8]. The combination of spectroscopic and chromatographic methods offers redundant verification pathways, essential for pharmaceutical compound development and regulatory compliance [1].

Data Tables

Analytical ParameterSpecificationValue/RangeReference Method
Molecular WeightCalculated337.33 g/molMass Spectrometry [13] [10]
Molecular FormulaConfirmedC₁₄H₁₉N₅O₅NMR/MS Analysis [13] [1]
¹H NMR Chemical ShiftsH8 (purine)8.0-8.5 ppm400 MHz DMSO-d₆ [1]
¹H NMR Chemical ShiftsH1′ (anomeric)5.5-6.5 ppm400 MHz DMSO-d₆ [1]
¹³C NMR Chemical ShiftsC6 (purine)153-157 ppm100 MHz DMSO-d₆ [1]
HPLC Retention TimeC18 column19.32 minutesUV detection 260 nm [1]
TLC Retention FactorSilica gelVariableDCM:MeOH (9:1) [1]
Enzymatic YieldTransglycosylation49%24-hour reaction [1]
Chemical Synthesis YieldDirect method55%Flash chromatography [1]
Chemical Synthesis YieldLiterature method68%Deprotection route [1]
Purification MethodStationary PhaseMobile PhaseYield RangeApplication
Flash ChromatographySilica gel 60 (40-63 μm)DCM:MeOH (9:1)35-69%Final product purification [1]
PrecipitationN/ACold CHCl₃80-89%Sugar donor purification [1]
RecrystallizationN/AAcetoneVariableIntermediate purification [5]
HPLCC18 (5 μm, 250×4.6 mm)KH₂PO₄/MeOH gradient>95% purityAnalytical verification [1]
Centrifugal FiltrationMWCO 10 kDaAqueous buffer>90% recoveryEnzyme separation [1]
Synthetic RouteStarting MaterialKey ReagentConditionsYieldAdvantages
Enzymatic7-Methylguanosine iodideAhPNP enzymepH 7.5, RT, 24h49%Stereoselective, mild conditions [1]
Chemical (Direct)6-Chloroinosine(R)-3-Aminotetrahydrofuran·HClEtOH, reflux, 4h55%Fewer steps, direct approach [1]
Chemical (Literature)6-Chloroinosine derivatives(R)-3-AminotetrahydrofuraneDeprotection required68%Established methodology [1]
Multi-step Chemical3-Tetrahydrofuroic acidMultiple reagentsMulti-step sequenceVariableStereochemical control [5]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

337.13861872 g/mol

Monoisotopic Mass

337.13861872 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GZ1X96601Z

Drug Indication

Investigated for use/treatment in arrhythmia and atrial fibrillation.

Pharmacology

Tecadenoson is a novel A1 adenosine receptor stimulator. Adenosine is a naturally occurring compound that stimulates all adenosine receptor subtypes in the body, including the A2 adenosine receptor which lowers blood pressure. In non-clinical trials, tecadenoson selectively stimulated the A1 adenosine receptor in the AV node and slowed the speed of electrical conduction across the AV node, reducing the number of electrical impulses that reached the ventricle, without affecting blood pressure. Clinical studies to date with intravenous tecadenoson suggest that it may slow the speed of AV nodal conduction by selectively stimulating the A1 adenosine receptor, and may avoid blood pressure lowering by not stimulating the A2 adenosine receptor. Thus, it may be possible to use intravenous tecadenoson to convert patients from PSVT to normal sinus rhythm without lowering blood pressure or causing adverse events related to vasodilitation such as flushing, palpitations or headache.

MeSH Pharmacological Classification

Purinergic P1 Receptor Agonists

Mechanism of Action

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA1 [HSA:134] [KO:K04265]

Other CAS

204512-90-3

Wikipedia

Tecadenoson

Dates

Last modified: 08-15-2023
1: Corino VD, Sandberg F, Mainardi LT, Platonov PG, Sörnmo L. Noninvasive characterization of atrioventricular conduction in patients with atrial fibrillation. J Electrocardiol. 2015 Nov-Dec;48(6):938-42. doi: 10.1016/j.jelectrocard.2015.08.010. Epub 2015 Aug 4. Review. PubMed PMID: 26324177.
2: Corino VD, Sandberg F, Mainardi LT, Platonov PG, Sörnmo L. Noninvasive Assessment of Atrioventricular Nodal Function: Effect of Rate-Control Drugs during Atrial Fibrillation. Ann Noninvasive Electrocardiol. 2015 Nov;20(6):534-41. doi: 10.1111/anec.12253. Epub 2014 Dec 26. PubMed PMID: 25545540.
3: Szentmiklosi AJ, Galajda Z, Cseppento Á, Gesztelyi R, Susán Z, Hegyi B, Nánási PP. The Janus face of adenosine: antiarrhythmic and proarrhythmic actions. Curr Pharm Des. 2015;21(8):965-76. Review. PubMed PMID: 25354187.
4: Corino VD, Holmqvist F, Mainardi LT, Platonov PG. Beta-blockade and A1-adenosine receptor agonist effects on atrial fibrillatory rate and atrioventricular conduction in patients with atrial fibrillation. Europace. 2014 Apr;16(4):587-94. doi: 10.1093/europace/eut251. Epub 2013 Aug 29. PubMed PMID: 23989533.
5: Lepist EI, Damaraju VL, Zhang J, Gati WP, Yao SY, Smith KM, Karpinski E, Young JD, Leung KH, Cass CE. Transport of A1 adenosine receptor agonist tecadenoson by human and mouse nucleoside transporters: evidence for blood-brain barrier transport by murine equilibrative nucleoside transporter 1 mENT1. Drug Metab Dispos. 2013 Apr;41(4):916-22. doi: 10.1124/dmd.112.049858. Epub 2013 Feb 6. PubMed PMID: 23388705.
6: Mor M, Shalev A, Dror S, Pikovsky O, Beharier O, Moran A, Katz A, Etzion Y. INO-8875, a highly selective A1 adenosine receptor agonist: evaluation of chronotropic, dromotropic, and hemodynamic effects in rats. J Pharmacol Exp Ther. 2013 Jan;344(1):59-67. doi: 10.1124/jpet.112.200873. Epub 2012 Oct 10. PubMed PMID: 23055540.
7: Müller CE, Jacobson KA. Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochim Biophys Acta. 2011 May;1808(5):1290-308. doi: 10.1016/j.bbamem.2010.12.017. Epub 2010 Dec 23. Review. PubMed PMID: 21185259; PubMed Central PMCID: PMC3437328.
8: Kiesman WF, Elzein E, Zablocki J. A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Handb Exp Pharmacol. 2009;(193):25-58. doi: 10.1007/978-3-540-89615-9_2. Review. PubMed PMID: 19639278.
9: Elzein E, Zablocki J. A1 adenosine receptor agonists and their potential therapeutic applications. Expert Opin Investig Drugs. 2008 Dec;17(12):1901-10. doi: 10.1517/13543780802497284 . Review. PubMed PMID: 19012505.
10: Cappellacci L, Franchetti P, Vita P, Petrelli R, Lavecchia A, Costa B, Spinetti F, Martini C, Klotz KN, Grifantini M. 5'-Carbamoyl derivatives of 2'-C-methyl-purine nucleosides as selective A1 adenosine receptor agonists: affinity, efficacy, and selectivity for A1 receptor from different species. Bioorg Med Chem. 2008 Jan 1;16(1):336-53. Epub 2007 Sep 22. PubMed PMID: 17933541.
11: Naccarelli GV, Wolbrette DL, Samii S, Banchs JE, Penny-Peterson E, Gonzalez MD. New antiarrhythmic treatment of atrial fibrillation. Expert Rev Cardiovasc Ther. 2007 Jul;5(4):707-14. Review. PubMed PMID: 17605649.
12: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 May;28(4):233-77. PubMed PMID: 16801985.
13: Peterman C, Sanoski CA. Tecadenoson: a novel, selective A1 adenosine receptor agonist. Cardiol Rev. 2005 Nov-Dec;13(6):315-21. PubMed PMID: 16230891.
14: Ellenbogen KA, O'Neill G, Prystowsky EN, Camm JA, Meng L, Lieu HD, Jerling M, Shreeniwas R, Belardinelli L, Wolff AA; TEMPEST Study Group. Trial to evaluate the management of paroxysmal supraventricular tachycardia during an electrophysiology study with tecadenoson. Circulation. 2005 Jun 21;111(24):3202-8. Epub 2005 Jun 13. PubMed PMID: 15956124.
15: Palle VP, Varkhedkar V, Ibrahim P, Ahmed H, Li Z, Gao Z, Ozeck M, Wu Y, Zeng D, Wu L, Leung K, Chu N, Zablocki JA. Affinity and intrinsic efficacy (IE) of 5'-carbamoyl adenosine analogues for the A1 adenosine receptor--efforts towards the discovery of a chronic ventricular rate control agent for the treatment of atrial fibrillation (AF). Bioorg Med Chem Lett. 2004 Jan 19;14(2):535-9. PubMed PMID: 14698198.
16: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
17: Cheung JW, Lerman BB. CVT-510: a selective A1 adenosine receptor agonist. Cardiovasc Drug Rev. 2003 Winter;21(4):277-92. Review. PubMed PMID: 14647532.
18: Prystowsky EN, Niazi I, Curtis AB, Wilber DJ, Bahnson T, Ellenbogen K, Dhala A, Bloomfield DM, Gold M, Kadish A, Fogel RI, Gonzalez MD, Belardinelli L, Shreeniwas R, Wolff AA. Termination of paroxysmal supraventricular tachycardia by tecadenoson (CVT-510), a novel A1-adenosine receptor agonist. J Am Coll Cardiol. 2003 Sep 17;42(6):1098-102. PubMed PMID: 13678937.
19: Hayes ES. Adenosine receptors and cardiovascular disease: the adenosine-1 receptor (A1) and A1 selective ligands. Cardiovasc Toxicol. 2003;3(1):71-88. Review. PubMed PMID: 12668891.
20: Fraser H, Gao Z, Ozeck MJ, Belardinelli L. N-[3-(R)-tetrahydrofuranyl]-6-aminopurine riboside, an A1 adenosine receptor agonist, antagonizes catecholamine-induced lipolysis without cardiovascular effects in awake rats. J Pharmacol Exp Ther. 2003 Apr;305(1):225-31. PubMed PMID: 12649373.

Explore Compound Types